8-{[1,1'-biphenyl]-4-carbonyl}-1,3-dimethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “8-{[1,1’-biphenyl]-4-carbonyl}-1,3-dimethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione” is a complex organic molecule. It is related to a class of compounds known as 1,3,8-triazaspiro[4.5]decane-2,4-diones . These compounds have been studied for their potential biological activities .
Synthesis Analysis
The synthesis of related compounds involves multi-step reaction sequences. For instance, the synthesis of spirotetramat, a related compound, involves hydrolysis, esterification, acylation, intramolecular condensation, and O-acylation . The synthesis of another related compound, 8-amino-3-[2-(4-fluorophenoxy)ethyl]-1,3-diazaspiro[4.5]decane-2,4-dione, was achieved through a series of reactions aimed at understanding their structure–activity relationship for anticonvulsant activity .Molecular Structure Analysis
The molecular structure of this compound is complex due to the presence of multiple functional groups and a spirocyclic system. The structure of a related compound, 3-(2,5-DIMETHYLPHENYL)-3-HYDROXY-8-METHOXY-1-AZASPIRO(4.5)DECANE-2,4-DIONE, is available .Chemical Reactions Analysis
The chemical reactions involving this compound are likely to be complex due to its structure. The reactions could involve the functional groups present in the molecule, such as the carbonyl group and the spirocyclic system .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its structure. A related compound, Spiro[4.5]decane, has a molecular weight of 138.2499 .Zukünftige Richtungen
The future directions for research on this compound could include further studies on its synthesis, structure-activity relationships, and potential biological activities. The discovery and characterization of related compounds have provided important drug candidates for the treatment of various diseases .
Wirkmechanismus
Target of Action
The primary targets of this compound are the Prolyl Hydroxylase Domains (PHDs) and the Delta Opioid Receptors (DORs) . DORs are potential targets for neurological and psychiatric disorders .
Mode of Action
This compound acts as an inhibitor of PHDs . It binds to the active site of the PHDs and competes with the 2-oxoglutarate (2OG) co-substrate
Biochemische Analyse
Biochemical Properties
8-{[1,1’-biphenyl]-4-carbonyl}-1,3-dimethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione plays a significant role in biochemical reactions by inhibiting the activity of hypoxia-inducible factor prolyl hydroxylase (HIF PHD) enzymes. These enzymes are crucial in the regulation of the hypoxic response in cells. By inhibiting HIF PHD1-3, the compound stabilizes HIF-α subunits, preventing their degradation and thereby promoting the expression of genes involved in the hypoxic response, such as erythropoietin (EPO) and vascular endothelial growth factor (VEGF) .
Cellular Effects
The effects of 8-{[1,1’-biphenyl]-4-carbonyl}-1,3-dimethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione on various cell types are profound. It influences cell function by modulating cell signaling pathways, particularly those related to hypoxia. The compound enhances the expression of genes that are critical for cellular adaptation to low oxygen levels. This includes upregulation of EPO, which stimulates red blood cell production, and VEGF, which promotes angiogenesis .
Molecular Mechanism
At the molecular level, 8-{[1,1’-biphenyl]-4-carbonyl}-1,3-dimethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione exerts its effects by binding to the active site of HIF PHD enzymes. This binding inhibits the hydroxylation of HIF-α subunits, preventing their recognition by the von Hippel-Lindau (VHL) protein, which targets them for degradation. As a result, stabilized HIF-α can translocate to the nucleus and activate the transcription of hypoxia-responsive genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 8-{[1,1’-biphenyl]-4-carbonyl}-1,3-dimethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione have been observed to change over time. The compound is relatively stable, but its activity can diminish due to degradation processes. Long-term studies have shown that continuous exposure to the compound can lead to sustained upregulation of hypoxia-responsive genes, although the extent of this effect may vary depending on the experimental conditions .
Dosage Effects in Animal Models
In animal models, the effects of 8-{[1,1’-biphenyl]-4-carbonyl}-1,3-dimethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione vary with dosage. At lower doses, the compound effectively upregulates hypoxia-responsive genes without causing significant adverse effects. At higher doses, there may be toxic effects, including potential disruptions in normal cellular functions and metabolic processes .
Metabolic Pathways
8-{[1,1’-biphenyl]-4-carbonyl}-1,3-dimethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione is involved in metabolic pathways related to the hypoxic response. It interacts with enzymes such as HIF PHDs and cofactors like 2-oxoglutarate. The compound’s inhibition of HIF PHDs leads to altered metabolic flux and changes in metabolite levels, particularly those involved in oxygen sensing and adaptation .
Transport and Distribution
Within cells and tissues, 8-{[1,1’-biphenyl]-4-carbonyl}-1,3-dimethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione is transported and distributed through interactions with specific transporters and binding proteins. These interactions influence its localization and accumulation, ensuring that the compound reaches its target sites within the cell .
Subcellular Localization
The subcellular localization of 8-{[1,1’-biphenyl]-4-carbonyl}-1,3-dimethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione is primarily within the cytoplasm, where it interacts with HIF PHD enzymes. Post-translational modifications and targeting signals may direct the compound to specific compartments or organelles, enhancing its activity and function .
Eigenschaften
IUPAC Name |
1,3-dimethyl-8-(4-phenylbenzoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O3/c1-23-20(27)22(24(2)21(23)28)12-14-25(15-13-22)19(26)18-10-8-17(9-11-18)16-6-4-3-5-7-16/h3-11H,12-15H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MTAKDACDYDIXEB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2(CCN(CC2)C(=O)C3=CC=C(C=C3)C4=CC=CC=C4)N(C1=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.